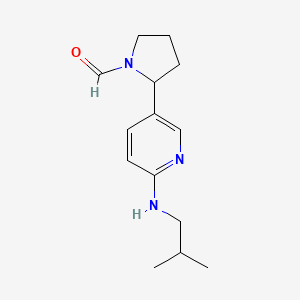

2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

説明

2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyrrolidine-based compound featuring a pyridin-3-yl group substituted with an isobutylamino moiety at the 6-position and a formyl group at the 1-position of the pyrrolidine ring.

特性

分子式 |

C14H21N3O |

|---|---|

分子量 |

247.34 g/mol |

IUPAC名 |

2-[6-(2-methylpropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C14H21N3O/c1-11(2)8-15-14-6-5-12(9-16-14)13-4-3-7-17(13)10-18/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,15,16) |

InChIキー |

NFVMETQPFHSRNE-UHFFFAOYSA-N |

正規SMILES |

CC(C)CNC1=NC=C(C=C1)C2CCCN2C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the functionalization of a pyridine derivative, followed by the introduction of the pyrrolidine ring. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired selectivity and yield.

For example, the synthesis might begin with the chlorination of a pyridine derivative, followed by nucleophilic substitution with an isobutylamine. The resulting intermediate can then undergo cyclization to form the pyrrolidine ring, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

化学反応の分析

Types of Reactions

2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for developing new synthetic methodologies.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of 2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine and pyridine rings can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

類似化合物との比較

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The isobutylamino group introduces a branched, flexible alkyl chain, while the cyclobutylamino group imposes a rigid, planar cyclic structure. This difference may influence solubility (e.g., lipophilicity) and steric interactions in biological systems.

- Molecular Weight : The ~4 g/mol difference is negligible for most applications but could marginally affect diffusion rates or metabolic stability.

Hypothetical Pharmacological Implications

While biological data are unavailable, substituent differences likely impact target binding:

- Isobutylamino: The branched chain may enhance hydrophobic interactions in protein pockets, favoring entropy-driven binding.

Broader Structural Analog Landscape

Beyond the cyclobutylamino analog, other variants may include:

- 2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde: Smaller substituent, likely reduced steric hindrance but weaker hydrophobic interactions.

These variations underscore the importance of substituent optimization in balancing physicochemical and pharmacological properties.

生物活性

2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 247.34 g/mol

The structure features a pyridine ring substituted with an isobutylamino group, linked to a pyrrolidine ring with an aldehyde functional group.

Pharmacological Mechanisms

Research indicates that 2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde exhibits significant biological activity through various mechanisms:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases, which play critical roles in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .

- Vascular Adhesion Protein-1 (VAP-1) Inhibition : Studies suggest that this compound may inhibit VAP-1, a protein involved in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .

- Antiproliferative Effects : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. The IC values for these effects are typically in the low micromolar range .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。